Tert-butyl N-{3-ethynylbicyclo[1.1.1]pentan-1-YL}carbamate
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Overview
Description
Tert-butyl N-{3-ethynylbicyclo[1.1.1]pentan-1-yl}carbamate is a chemical compound with the molecular formula C12H17NO2 and a molecular weight of 207.27 g/mol It is characterized by its unique bicyclo[111]pentane structure, which is a highly strained and rigid framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-{3-ethynylbicyclo[1.1.1]pentan-1-yl}carbamate typically involves the reaction of tert-butyl carbamate with a suitable bicyclo[1.1.1]pentane derivative. One common method involves the use of tert-butyl (3-ethynylbicyclo[1.1.1]pentan-1-yl)carbamate as a starting material . The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reaction is typically carried out under an inert atmosphere to prevent oxidation or other side reactions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes and reaction conditions are employed on a larger scale, with additional steps for purification and quality control to ensure the compound meets the required specifications for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-{3-ethynylbicyclo[1.1.1]pentan-1-yl}carbamate can undergo various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The tert-butyl carbamate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride or sodium borohydride for reduction, and nucleophiles such as amines or alcohols for substitution reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of organic solvents.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the ethynyl group can yield carbonyl compounds, while reduction can produce saturated derivatives. Substitution reactions can result in the formation of various functionalized derivatives of the original compound.
Scientific Research Applications
Tert-butyl N-{3-ethynylbicyclo[1.1.1]pentan-1-yl}carbamate has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions due to its unique structural features.
Industry: Used in the development of new materials with unique properties, such as high strength and rigidity.
Mechanism of Action
The mechanism of action of tert-butyl N-{3-ethynylbicyclo[1.1.1]pentan-1-yl}carbamate is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, due to its unique structural features. The rigid bicyclo[1.1.1]pentane framework may play a role in stabilizing certain conformations or facilitating specific interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate: This compound is similar in structure but contains an amino group instead of an ethynyl group.
Tert-butyl (3-ethynylbicyclo[1.1.1]pentan-1-yl)carbamate: This is the compound of interest and serves as a reference point for comparison.
Uniqueness
Tert-butyl N-{3-ethynylbicyclo[1.1.1]pentan-1-yl}carbamate is unique due to the presence of the ethynyl group, which imparts distinct chemical reactivity and potential for further functionalization. The rigid bicyclo[1.1.1]pentane framework also contributes to its uniqueness, providing a stable and strained structure that can be exploited in various applications.
Properties
IUPAC Name |
tert-butyl N-(3-ethynyl-1-bicyclo[1.1.1]pentanyl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-5-11-6-12(7-11,8-11)13-9(14)15-10(2,3)4/h1H,6-8H2,2-4H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNZAXLBUSHTWHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC12CC(C1)(C2)C#C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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